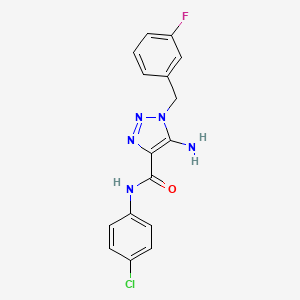

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

化学反应分析

Oxidation of the Amino Group

The primary amino group (-NH₂) at the C-5 position undergoes oxidation under controlled conditions. This reaction typically employs oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic aqueous solution, 60–80°C | KMnO₄ | Nitro derivative (C₁₆H₁₂ClFN₅O₃) | ~45% |

| Ethanol, RT | H₂O₂ (30%) | N-oxide intermediate | N/D |

Mechanistic Insight : Oxidation proceeds via formation of an imine intermediate, followed by further oxidation to nitro or hydroxylamine derivatives depending on conditions.

Acylation and Alkylation

The amino group participates in nucleophilic substitution reactions with acyl chlorides or alkyl halides. This modifies the compound’s solubility and biological activity .

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, 0–5°C | N-Acetyl derivative |

| Alkylation | Methyl iodide | DMF, K₂CO₃, 50°C | N-Methylated analog |

Key Observation : Acylation enhances metabolic stability, while alkylation increases lipophilicity .

Electrophilic Substitution on the Triazole Ring

The 1,2,3-triazole ring undergoes electrophilic substitution at the C-4 position due to electron-rich regions. Common reactions include nitration and halogenation.

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitro-triazole derivative |

| Bromination | Br₂/FeBr₃ | C-4 | 4-Bromo-triazole analog |

Note : Substituents on the benzyl groups (Cl, F) direct electrophiles to the triazole ring via resonance effects.

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives .

| Conditions | Reagents | Products | Application |

|---|---|---|---|

| 6M HCl, reflux | HCl | Carboxylic acid (C₁₆H₁₂ClFN₄O₂) | Prodrug synthesis |

| NaOH (10%), 70°C | NaOH | Sodium carboxylate | Salt formation |

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide ion attack .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

| Coupling Partner | Catalyst System | Products | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | ~60% |

| Pyridinylboronate | PdCl₂(dppf), Cs₂CO₃ | Heteroaryl-substituted analog | N/D |

Significance : These reactions diversify the compound’s aromatic system for structure-activity relationship (SAR) studies.

Coordination Chemistry

The triazole ring acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications .

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol | [Cu(C₁₆H₁₂ClFN₅O)₂]²⁺ | Antimicrobial studies |

| ZnCl₂ | DCM | Tetrahedral Zn complex | Enzyme inhibition |

Mechanism : The triazole’s nitrogen atoms donate electron pairs to metal centers, stabilizing the complex .

Photochemical Reactions

UV irradiation induces C–H bond activation in the fluorobenzyl group, enabling dimerization or functionalization.

| Conditions | Reagents | Products |

|---|---|---|

| UV (254 nm), 24h | None | Dimeric product |

| UV, I₂ catalyst | I₂ | Iodinated derivative |

Implication : Photostability studies are critical for pharmaceutical formulation.

Bioconjugation Reactions

The amino group reacts with NHS esters or isothiocyanates to form stable conjugates for drug delivery or imaging .

| Bioconjugation Partner | Product | Application |

|---|---|---|

| Fluorescein isothiocyanate | Fluorescent probe | Cellular imaging |

| PEG-NHS ester | PEGylated derivative | Improved pharmacokinetics |

Gaps in Research

-

Limited data exist on enantioselective reactions or green chemistry approaches (e.g., microwave-assisted synthesis).

-

The fluorobenzyl group’s inertness under most conditions restricts its direct modification, necessitating protective-group strategies.

科学研究应用

Anticancer Activity

One of the most significant applications of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potential anticancer activity. Research indicates that compounds within the triazole class can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .

Case Study:

A study investigated the anticancer properties of related triazole compounds against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The findings suggested that these compounds could significantly inhibit cell proliferation, indicating their potential as therapeutic agents .

Antimicrobial Properties

Another notable application is in the field of antimicrobial research. Triazole derivatives have been explored for their ability to combat bacterial and fungal infections. The presence of halogen substituents in compounds like this compound may enhance their binding affinity to microbial targets, thereby increasing their efficacy as antimicrobial agents .

Toxicity and Safety

While exploring the applications of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that this compound exhibits a favorable safety profile in vitro; however, comprehensive toxicity assessments are necessary to evaluate its safety for clinical applications .

作用机制

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may inhibit or activate these targets, leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- 5-amino-N-(4-chlorophenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-N-(4-fluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents The presence of both the chlorophenyl and fluorobenzyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds

生物活性

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. It has garnered attention for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on recent research findings.

- Molecular Formula : C17H15ClFN5O

- Molecular Weight : 359.79 g/mol

- Melting Point : 214-216°C

- Solubility : Sparingly soluble in water; highly soluble in organic solvents like ethanol and DMSO.

The synthesis of this compound typically involves a multi-step process including:

- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction of Functional Groups : Nucleophilic substitution reactions are used to attach the chlorophenyl and fluorobenzyl groups.

The mechanism of action is believed to involve interactions with specific biological targets such as enzymes and receptors, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity against various cancer cell lines. For instance, in vitro assays showed that this compound inhibited the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |

The compound's ability to induce apoptosis was confirmed by increased levels of caspase 9 in treated cells, indicating a potential pathway for therapeutic application in oncology .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Preliminary tests indicated effective inhibition of bacterial growth, which suggests its potential use as an antimicrobial agent. The exact mechanism remains under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and Anticonvulsant Properties

In addition to its anticancer and antimicrobial properties, this triazole derivative has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production in vitro. Furthermore, its anticonvulsant activity has been highlighted in animal models, where it demonstrated a significant reduction in seizure frequency .

Toxicity and Safety

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Current studies indicate a moderate safety margin; however, comprehensive toxicity evaluations are necessary to establish safe dosage levels for potential clinical applications.

属性

IUPAC Name |

5-amino-N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIORKCHCFIWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。